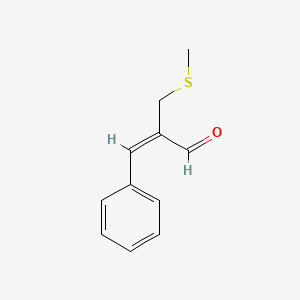
2-(Methylthiomethyl)-3-phenylpropenal
概述
描述
2-(Methylthiomethyl)-3-phenylpropenal is an organic compound that features a propenal (acrolein) backbone with a phenyl group and a methylthiomethyl group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthiomethyl)-3-phenylpropenal can be achieved through several methods. One common approach involves the reaction of 3-phenylpropenal with methylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Another method involves the use of dimethyl sulfoxide (DMSO) as a solvent and methylthiomethyl source. This approach is advantageous due to its catalyst-free nature and broad substrate scope, allowing for the preparation of methylthiomethyl derivatives from various carboxylic acids and phenols .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Methylthiomethyl)-3-phenylpropenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylthiomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Methylthiomethyl)-3-phenylpropenal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 2-(Methylthiomethyl)-3-phenylpropenal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and other cellular components, potentially altering their function and activity.
相似化合物的比较
Similar Compounds
2-(Methylthiomethyl)-3-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(Methylthiomethyl)-3-phenylpropanol: Similar structure but with an alcohol group instead of an aldehyde.
3-Phenylpropenal: Lacks the methylthiomethyl group.
Uniqueness
2-(Methylthiomethyl)-3-phenylpropenal is unique due to the presence of both a phenyl group and a methylthiomethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
生物活性
2-(Methylthiomethyl)-3-phenylpropenal, also known as (2E)-2-[(methylsulfanyl)methyl]-3-phenylprop-2-enal, is a compound belonging to the class of organic compounds known as cinnamaldehydes. This compound has garnered interest due to its potential biological activities, including antimicrobial properties and effects on cellular metabolism. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.
- Chemical Formula : C₁₁H₁₂OS
- Molecular Weight : 192.277 g/mol
- CAS Registry Number : 65887-08-3
- IUPAC Name : (2E)-2-[(methylsulfanyl)methyl]-3-phenylprop-2-enal
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, leading to significant cellular effects:
-
Antimicrobial Activity :
- The compound exhibits antimicrobial properties by inhibiting the growth and reproduction of target organisms. This is achieved through interference with their metabolic processes, ultimately leading to cell death.
-
Cellular Signaling Pathways :
- It influences cellular signaling pathways related to oxidative stress responses and alters gene expression associated with detoxification processes.
-
Enzyme Interaction :
- The compound can inhibit enzymes such as acetylcholinesterase by binding to their active sites, which prevents substrate access and disrupts normal cellular functions.
Biological Activity Summary Table
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a natural preservative in food systems.
Case Study 2: Cellular Effects in Animal Models
In vivo studies indicated that at lower doses, the compound was well-tolerated in animal models, but higher doses led to oxidative stress and liver damage. These findings underscore the importance of dosage control for therapeutic applications.
Research Findings on Metabolism
Research has shown that this compound is metabolized by cytochrome P450 enzymes into less toxic metabolites. This metabolic transformation plays a crucial role in determining the compound's biological activity and toxicity profile .
属性
CAS 编号 |
65887-08-3 |
|---|---|
分子式 |
C11H12OS |
分子量 |
192.28 g/mol |
IUPAC 名称 |
(Z)-2-(methylsulfanylmethyl)-3-phenylprop-2-enal |
InChI |
InChI=1S/C11H12OS/c1-13-9-11(8-12)7-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b11-7- |
InChI 键 |
QJDHQEQDIWDMOT-XFFZJAGNSA-N |
SMILES |
CSCC(=CC1=CC=CC=C1)C=O |
手性 SMILES |
CSC/C(=C\C1=CC=CC=C1)/C=O |
规范 SMILES |
CSCC(=CC1=CC=CC=C1)C=O |
密度 |
1.080-1.085 |
物理描述 |
viscous yellow liquid |
溶解度 |
insoluble in water; miscible in fats |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













